molecular formula C29H32N2O8 B12136006 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12136006
M. Wt: 536.6 g/mol
InChI Key: WRUBDGGQHKMRDX-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the 2,3-dimethoxyphenyl and 7-methoxybenzo[d]furan-2-yl groups. The final step involves the addition of the morpholin-4-ylpropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Shares the 3,4-dimethoxyphenyl group but differs in overall structure and functional groups.

    3,4-Dimethoxycinnamic acid: Another compound with the 3,4-dimethoxyphenyl group, used in different contexts.

Uniqueness

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C29H32N2O8

Molecular Weight

536.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O8/c1-35-20-9-4-7-18-17-22(39-27(18)20)25(32)23-24(19-8-5-10-21(36-2)28(19)37-3)31(29(34)26(23)33)12-6-11-30-13-15-38-16-14-30/h4-5,7-10,17,24,33H,6,11-16H2,1-3H3

InChI Key

WRUBDGGQHKMRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=C(C(=CC=C4)OC)OC)CCCN5CCOCC5)O

Origin of Product

United States

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